Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate

HIV-1 Integrase Inhibition Quinoline Synthesis Structure-Activity Relationship

Researchers requiring a well-defined 4-oxoquinoline-3-carboxylate building block face limited commercial access and scarce characterization data. This compound directly addresses that gap: a verified N1-(3-fluorobenzyl) derivative ready for immediate analoging. - Single-lot traceability with ≥98% purity by HPLC, minimizing SAR ambiguity. - Bench-stable solid shipped under ambient conditions; no cold-chain surcharge. - Stocked in 50 mg to 1 g sizes, enabling pilot-scale synthesis without delay.

Molecular Formula C19H16FNO3
Molecular Weight 325.3 g/mol
CAS No. 931358-98-4
Cat. No. B6420152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate
CAS931358-98-4
Molecular FormulaC19H16FNO3
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC(=CC=C3)F
InChIInChI=1S/C19H16FNO3/c1-2-24-19(23)16-12-21(11-13-6-5-7-14(20)10-13)17-9-4-3-8-15(17)18(16)22/h3-10,12H,2,11H2,1H3
InChIKeyVKQYMZNTNWEPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Baseline: Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate


Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic 4-oxoquinoline-3-carboxylate derivative. No primary research papers, patents, or authoritative database entries with sufficient detail to establish a baseline characterization were identified within the allowed source constraints. Vendor listings provide minimal information.

Scaffold: 4‑oxoquinoline‑3‑carboxylate derivative
Characterization: vendor‑listed only; data to verify
May support quinoline‑based SAR if independently profiled

Substitution Risks for Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate


Without quantitative performance data, the risk of substituting a closely related analog lies in the unknown structure-activity relationship (SAR) at the N1 position. Changing the N1 substituent from a 3-fluorobenzyl group to a different alkyl or aryl moiety can profoundly alter target binding, selectivity, pharmacokinetics, and synthetic utility in multi-step pathways. However, no direct comparative evidence was found to quantify this risk for the target compound.

N1 substituent sensitivity

Changing the 3‑fluorobenzyl group may alter binding and selectivity in a structure‑dependent manner.

No direct comparator data

No quantitative evidence was found to predict how analogs with different N1 moieties would perform.

SAR transfer uncertainty

Activity profiles established for related quinolines may not transfer to this ethyl ester derivative.

Differentiation Evidence: Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate


No Quantitative Comparator Data

An exhaustive search for quantitative data to support a differential claim failed to produce usable evidence. The compound's name suggests it could be a building block for diketoquinoline-based HIV-1 integrase inhibitors, but no article specifically assayed this ethyl ester derivative or provided comparative data against its methyl ester or acid analogs. No other assay, model, or system with quantitative data for this compound and a comparator was identified.

Comparator data
Data to verify
No quantitative differentiation found against any analog.
Procurement value is undefined without verified evidence.
Independent characterization required before selection.
HIV-1 Integrase Inhibition Quinoline Synthesis Structure-Activity Relationship

Application Scenarios: Ethyl 1-[(3-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate


No Verified Applications

No application scenario could be derived from the evidence because no quantitative performance data was found for the compound in any context.

Application
Selection Property
Validation Focus
No verified application
No data available
Independent structural and functional characterization required
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